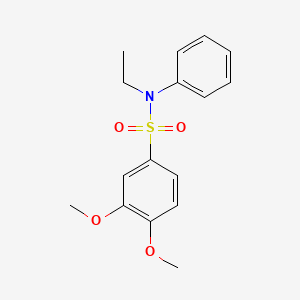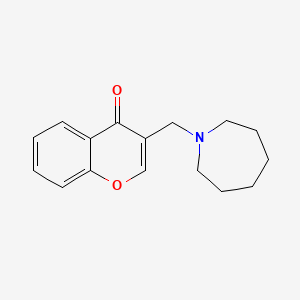![molecular formula C14H24N4O B5689292 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine](/img/structure/B5689292.png)
1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine, also known as EPDM, is a novel compound that has gained significant interest in the scientific research community. This compound has been found to have potential therapeutic applications in various fields, including neuroscience and cancer research.
Mécanisme D'action
The mechanism of action of 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine is not fully understood. However, it has been suggested that 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine may exert its neuroprotective effects by reducing oxidative stress and inflammation. In cancer research, 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine may inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain signaling pathways.
Biochemical and Physiological Effects:
1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine has been found to have various biochemical and physiological effects. In animal studies, 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. In cancer research, 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine has also been found to have low toxicity in animal studies. However, there are also limitations to using 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine has significant potential for future research. One direction is to further investigate its neuroprotective effects and potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential in cancer therapy and its ability to inhibit the growth of cancer cells. Additionally, more research is needed to determine the safety and efficacy of 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine in humans and its potential as a drug candidate.
Méthodes De Synthèse
1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 6-ethylpyrimidin-4-amine with 1,4-dibromobutane to form 4-(6-ethylpyrimidin-4-yl)-1,4-dihydropyridine-3,5-dicarbonitrile. This intermediate is then reacted with chloroacetyl chloride to form 4-(6-ethylpyrimidin-4-yl)-1,4-dihydropyridine-3,5-dicarbonitrile-6-yl chloroacetate. The final step involves the reaction of this intermediate with N,N-dimethylmethanamine to form 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine.
Applications De Recherche Scientifique
1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine has been found to have potential therapeutic applications in various fields of scientific research. In neuroscience, 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. In cancer research, 1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine has been found to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-4-13-7-14(16-11-15-13)18-5-6-19-10-12(9-18)8-17(2)3/h7,11-12H,4-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZENUWLGAVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCOCC(C2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
![6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)

![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)
![N-cyclopropyl-3-[5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5689254.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5689258.png)

![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)

![6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5689294.png)
![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
![N-cyclopropyl-3-{5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5689307.png)